Natriumrhodizonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

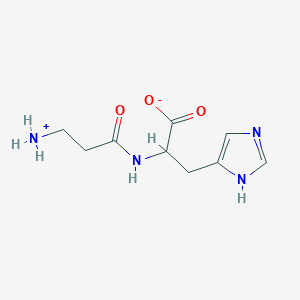

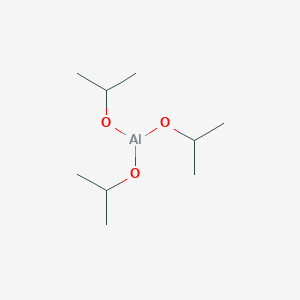

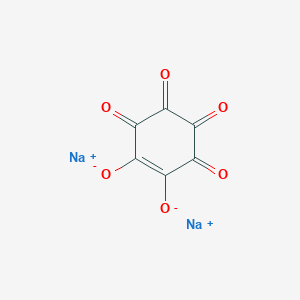

Sodium rhodizonate is a chemical compound with the formula ( \text{C}_6\text{Na}_2\text{O}_6 ). It is the disodium salt of rhodizonic acid and is known for its distinctive dark brown color when dry. Sodium rhodizonate is primarily used in forensic science for the detection of lead residues, particularly in gunshot residue analysis .

Wissenschaftliche Forschungsanwendungen

Sodium rhodizonate has several scientific research applications:

Forensic Science: It is widely used in the sodium rhodizonate test to detect lead residues in gunshot residue analysis.

Chemistry: It is used as a reactant in the synthesis of dihydroxyquinone carbonate and zwitterionic systems.

Biology and Medicine:

Wirkmechanismus

Target of Action

Sodium rhodizonate is a chemically specific chromophoric compound that targets lead in any form . This includes vaporous lead (smoke), particulate lead, lead in primer residues (e.g., lead azide or lead styphnate), lead bullet, or shot pellet wipe .

Mode of Action

The Sodium Rhodizonate Test is used to detect the presence of lead. The test involves spraying a saturated solution of sodium rhodizonate directly onto the questioned area. A buffer solution (pH 2.8) consisting of sodium bitartrate and tartaric acid is then sprayed on the area. Any pink reaction which results may indicate lead or a number of other possible heavy metals. The presence of lead may be confirmed through an additional step. A dilute solution of hydrochloric acid is applied by spraying the area. The color results are dependent on the degree of acidity and the presence of lead. If the pink area changes to a blue-violet color, the presence of lead is confirmed .

Pharmacokinetics

It is known that sodium rhodizonate is a low-clearance drug . Most of its metabolism is achieved by glucuronidation .

Result of Action

The primary result of sodium rhodizonate’s action is the detection of lead. A positive result around the suspected bullet hole is consistent with the passage of a bullet . This test is particularly useful in forensic science for detecting gunshot residue and establishing a muzzle-to-target distance .

Action Environment

The action of sodium rhodizonate can be influenced by environmental factors. For instance, the stability of aqueous solutions of sodium rhodizonate increases when stored below pH 3 . The test’s effectiveness can also be affected by the surface it’s applied to, such as victim clothing, drywall, vehicle upholstery, curtains, carpet, etc .

Biochemische Analyse

Biochemical Properties

Sodium rhodizonate plays a significant role in biochemical reactions. It is often used as a reactant in the synthesis of dihydroxyquinone carbonate by cyclocondensation reaction with phosgene and zwitterionic systems by condensation of heteroaryl-boronic acids

Cellular Effects

This property is often used in forensic science to detect gunshot residue .

Molecular Mechanism

The molecular mechanism of Sodium rhodizonate primarily involves its interaction with lead (II) ions. The formation of a colored complex is indicative of this interaction

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium rhodizonate has been found to be more stable if stored below pH 3 . The half-life of the solution increases from about one hour to about ten hours

Metabolic Pathways

Sodium rhodizonate is known to participate in the synthesis of dihydroxyquinone carbonate and zwitterionic systems .

Subcellular Localization

Given its known interactions with lead (II) ions, it may be localized to areas where these ions are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium rhodizonate can be synthesized by reacting rhodizonic acid with sodium hydroxide. The reaction typically involves dissolving rhodizonic acid in water and then adding sodium hydroxide to the solution. The mixture is then allowed to crystallize, yielding sodium rhodizonate as a product .

Industrial Production Methods

In industrial settings, sodium rhodizonate is produced by oxidizing inositol with nitric acid, followed by a reaction with sodium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium rhodizonate undergoes various chemical reactions, including:

Oxidation: Sodium rhodizonate can be oxidized to form dihydroxyquinone carbonate.

Cyclocondensation: It reacts with phosgene to form dihydroxyquinone carbonate.

Condensation: It can condense with heteroaryl-boronic acids to form zwitterionic systems.

Common Reagents and Conditions

Oxidation: Phosgene is commonly used as a reagent in the cyclocondensation reaction.

Condensation: Heteroaryl-boronic acids are used in the condensation reactions.

Major Products

Dihydroxyquinone carbonate: Formed through cyclocondensation with phosgene.

Zwitterionic systems: Formed through condensation with heteroaryl-boronic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Potassium rhodizonate: Similar to sodium rhodizonate but uses potassium instead of sodium.

Rubidium rhodizonate: Uses rubidium instead of sodium and has similar properties.

Uniqueness

Sodium rhodizonate is unique due to its stability when dry and its specific application in forensic science for detecting lead residues. Its ability to form distinct colored complexes with lead makes it particularly valuable in forensic investigations .

Eigenschaften

CAS-Nummer |

523-21-7 |

|---|---|

Molekularformel |

C6H2NaO6 |

Molekulargewicht |

193.07 g/mol |

IUPAC-Name |

disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |

InChI |

InChI=1S/C6H2O6.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |

InChI-Schlüssel |

XJJNSYQCBRFVRQ-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[Na] |

Key on ui other cas no. |

523-21-7 |

Verwandte CAS-Nummern |

118-76-3 (Parent) |

Synonyme |

((3,4,5,6-tetraoxo-1-cyclohexen-1,2-ylene)dioxy) disodium rhodizonic acid rhodizonic acid, barium salt rhodizonic acid, dipotassium salt rhodizonic acid, sodium salt sodium rhodizonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sodium Rhodizonate primarily used for in a forensic context?

A1: Sodium Rhodizonate is a chemical reagent widely employed in forensic science for the detection of gunshot residue (GSR). [, , , , , , , ]

Q2: How does Sodium Rhodizonate interact with its target to enable gunshot residue detection?

A2: Sodium Rhodizonate reacts with heavy metals commonly found in GSR, primarily lead (Pb) and barium (Ba). This reaction forms distinctly colored complexes, allowing for visual identification of GSR particles on various surfaces. [, , , , , , ]

Q3: What color change indicates the presence of lead when using the Sodium Rhodizonate test?

A3: When Sodium Rhodizonate reacts with lead, it produces a scarlet-red colored complex. Upon the addition of 5% hydrochloric acid (HCl), this complex further transitions to a blue-violet color, confirming the presence of lead. [, , ]

Q4: What is the molecular formula and weight of Sodium Rhodizonate?

A4: The molecular formula of Sodium Rhodizonate is C6Na2O6. Its molecular weight is 214.02 g/mol.

Q5: What is the impact of pH on the stability of Sodium Rhodizonate solutions?

A6: Aqueous Sodium Rhodizonate solutions are more stable at lower pH levels. Below a pH of 3, the Rhodizonate dianion is diprotonated, forming Rhodizonic acid, which significantly increases the solution's half-life. []

Q6: Does pre-treating the test surface with a buffer solution affect the Sodium Rhodizonate test?

A7: Pretreating the test surface with a tartrate buffer solution at pH 2.8 before applying Sodium Rhodizonate is crucial. This ensures the formation of the desired scarlet-red complex with lead, preventing the formation of a non-diagnostic purple complex that fades upon HCl addition. []

Q7: Has Sodium Rhodizonate been explored for catalytic applications?

A8: Yes, Sodium Rhodizonate has shown promise as both a reducing and stabilizing agent in the synthesis of metal nanoparticles. Research indicates its effectiveness in synthesizing gold, silver, platinum, and palladium nanoparticles. These nanoparticles have demonstrated catalytic activity in the reduction of 4-nitrophenol and methyl orange. [, ]

A7: While the provided research papers primarily focus on experimental applications of Sodium Rhodizonate, they don't delve into specific computational chemistry studies or QSAR models involving the compound.

A7: The research papers provided do not explore modifications to the Sodium Rhodizonate structure or their impact on its activity or selectivity.

A7: The provided research papers predominantly focus on the scientific applications and analysis methods involving Sodium Rhodizonate and don't discuss specific SHE regulations.

Q8: Are there any alternative methods for detecting gunshot residue besides the Sodium Rhodizonate test?

A8: Yes, several alternative methods exist for GSR detection. These include:

- Modified Griess Test: Detects nitrates, commonly found in GSR. [, , , ]

- Diphenylamine Test: Another method for nitrate detection in GSR. []

- Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM/EDX): Provides a more detailed elemental analysis of GSR particles. [, , ]

Q9: What tools or resources are essential for conducting research with Sodium Rhodizonate?

A9: Essential resources for Sodium Rhodizonate research include:

A27: The use of Sodium Rhodizonate in forensic science for GSR detection dates back several decades. It gained prominence due to its sensitivity in detecting lead, a key component of traditional ammunition. Over the years, its application has expanded, and researchers continue to refine the technique for improved accuracy and reliability. [, , , ]

Q10: How does Sodium Rhodizonate research intersect with other scientific disciplines?

A10: Sodium Rhodizonate research exhibits interdisciplinary connections with:

- Forensic Science: Its primary application lies in forensic investigations for GSR analysis, aiding crime scene reconstruction and evidence collection. [, , , , , , , ]

- Materials Chemistry: Its use as a reducing and stabilizing agent in nanoparticle synthesis bridges the gap between analytical chemistry and materials science. [, ]

- Environmental Science: While the provided research doesn't directly address environmental applications, the detection and analysis of heavy metals like lead, facilitated by Sodium Rhodizonate, hold relevance for environmental monitoring and pollution control. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.